molecular formula C13H16O4 B12431667 Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate

Cat. No.: B12431667
M. Wt: 236.26 g/mol
InChI Key: ADQWZZPCGOXVIC-UHFFFAOYSA-N
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Description

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxyacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the final product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenoxy acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate involves its interaction with various molecular targets. It can inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha. This inhibition is achieved through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWZZPCGOXVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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